molecular formula C18H20F2N2 B5041261 1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine

1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine

Cat. No.: B5041261
M. Wt: 302.4 g/mol
InChI Key: MKJYOFABTHKRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine is a compound belonging to the piperazine family, characterized by the presence of a piperazine ring substituted with a 2,5-difluorophenylmethyl group and a 4-methylphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine
  • 1-(4-Fluorophenyl)piperazine
  • N-(4-Fluorophenyl)piperazine

Comparison: Compared to similar compounds, 1-[(2,5-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine exhibits unique properties due to the presence of both 2,5-difluorophenyl and 4-methylphenyl groups.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2/c1-14-2-5-17(6-3-14)22-10-8-21(9-11-22)13-15-12-16(19)4-7-18(15)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJYOFABTHKRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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